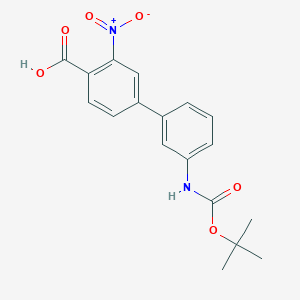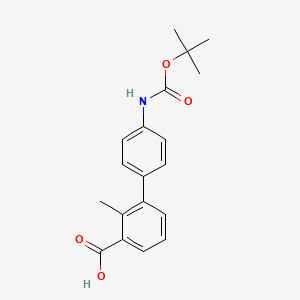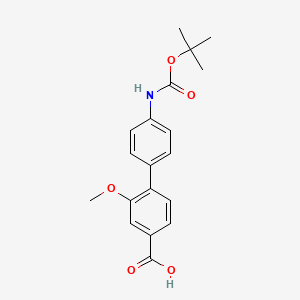
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid (3-BAP-2MB) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of around 170 °C and a molecular weight of 343.4 g/mol. It is a derivative of benzoic acid and is commonly used in organic synthesis, as a reagent for the synthesis of amines, and as an intermediate for the synthesis of other compounds. 3-BAP-2MB has become increasingly popular in recent years due to its wide range of applications and the ease with which it can be synthesized.
Aplicaciones Científicas De Investigación
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is widely used in scientific research applications. It is a useful reagent for the synthesis of amines, and is also used in the synthesis of other organic compounds. It is also used in the synthesis of peptides and proteins, as a reagent for the deprotection of amines and as an intermediate for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the synthesis of dyes and pigments.
Mecanismo De Acción
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is an intermediate in the synthesis of amines, and its mechanism of action is based on the reaction of 4-bromo-3-methoxybenzoic acid with sodium hydroxide and ethylenediamine. The reaction produces the intermediate 4-BOC-aminophenyl-3-methoxybenzoic acid, which is then reacted with hydrochloric acid to produce 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%.
Biochemical and Physiological Effects
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is not known to have any direct biochemical or physiological effects, as it is not known to be metabolized or absorbed by the body. However, it can be used in the synthesis of compounds which have known biochemical and physiological effects, such as peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in lab experiments is that it is easy to synthesize, with a yield of around 95%. It is also relatively stable, with a melting point of around 170 °C. However, it is important to note that the reaction is not suitable for use with highly reactive compounds, as it may lead to unwanted side reactions.
Direcciones Futuras
There are numerous potential future directions for the use of 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in scientific research. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins, and as an intermediate in the synthesis of pharmaceuticals. It could also be used in the synthesis of polymers, dyes, and pigments. Additionally, it could be used in the development of new methods for the synthesis of amines and other organic compounds. Finally, it could be used in the development of new methods for the deprotection of amines and other compounds.
Métodos De Síntesis
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% can be synthesized using a two-step procedure. In the first step, 4-bromo-3-methoxybenzoic acid is reacted with sodium hydroxide and ethylenediamine to form the intermediate 4-BOC-aminophenyl-3-methoxybenzoic acid. In the second step, the intermediate is reacted with hydrochloric acid to form 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%. The reaction is carried out at room temperature and the yield is typically around 95%.
Propiedades
IUPAC Name |
2-methoxy-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-10-8-12(9-11-13)14-6-5-7-15(17(21)22)16(14)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQCHQQAGAXWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














